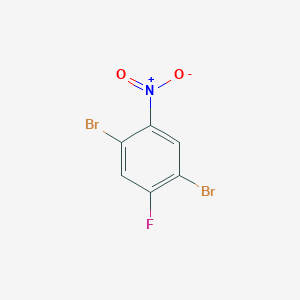

1,4-Dibromo-2-fluoro-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFCYQDGGDTTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366496-33-5 | |

| Record name | 1,4-dibromo-2-fluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold for Modern Chemistry

An In-Depth Technical Guide to 1,4-Dibromo-2-fluoro-5-nitrobenzene: Properties, Synthesis, and Reactivity

This compound is a poly-functionalized aromatic compound that serves as a highly valuable building block for researchers in organic synthesis, drug discovery, and materials science. Its unique substitution pattern—featuring two distinct bromine environments, a reactive fluorine atom, and a strongly electron-withdrawing nitro group—imbues it with a rich and selective reactivity profile. This guide provides an in-depth exploration of its chemical properties, established synthetic protocols, and core reactivity principles, with a focus on leveraging its unique characteristics for advanced chemical design. Professionals in drug development will find its potential for creating complex molecular architectures particularly noteworthy, as the strategic incorporation of fluorine and bromine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties[1].

Physicochemical and Spectroscopic Profile

The physical and spectroscopic data are critical for the identification and quality control of this compound in a laboratory setting. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 366496-33-5 | [2] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [2] |

| Molecular Weight | 298.89 g/mol | [2] |

| Appearance | White solid powder | [3] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Spectroscopic Data: A key reported characterization is its ¹H NMR spectrum, which provides a clear diagnostic fingerprint.

-

¹H NMR (400 MHz, CDCl₃): δ 8.19-8.18 (d, J=5.43 Hz, 1H), 7.54-7.53 (d, J=6.85 Hz, 1H)[3].

This simple spectrum reflects the two protons on the aromatic ring, with their chemical shifts and coupling constants providing insight into the electronic environment shaped by the substituents.

Synthesis Methodologies: A Tale of Two Pathways

The preparation of this compound can be efficiently achieved through two primary, reliable methods. The choice between them often depends on the availability of starting materials and desired scale.

Method 1: Electrophilic Aromatic Substitution (Nitration)

This approach involves the direct nitration of a pre-existing halogenated benzene ring. It is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the directing effects of the existing substituents.

Caption: Workflow for Synthesis via Nitration.

Causality and Experimental Rationale: The starting material, 1,4-dibromo-2-fluorobenzene, has three halogen substituents. The fluorine atom is an ortho, para-director, as are the bromine atoms. However, the nitration occurs specifically at the C5 position (ortho to fluorine, meta to both bromines). This outcome is driven by the strong activating and directing effect of the fluorine atom combined with the steric hindrance around the bromine atoms. The use of a potent nitrating system (ammonium nitrate in a mixture of trifluoroacetic acid and its anhydride) is necessary to achieve high conversion for this relatively deactivated ring system[3].

Experimental Protocol: Nitration of 1,4-Dibromo-2-fluorobenzene[3]

-

To a 100 mL dry, single-neck round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (5.0 g, 19.70 mmol).

-

Add dichloromethane (DCM, 30 mL), trifluoroacetic acid (TFA, 8 mL), and trifluoroacetic anhydride (TFAA, 16 mL) sequentially.

-

Cool the mixture in an ice bath and stir for 30 minutes.

-

Add ammonium nitrate (2.0 g, 25.0 mmol) in portions as a solid powder.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Pour the reaction mixture into 100 mL of distilled water and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane. Combine the organic phases.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with petroleum ether, to yield the final product as a white solid (yield: 85%).

Method 2: Sandmeyer-type Diazotization-Bromination

This pathway builds the molecule from an aniline precursor, offering an alternative route that can be advantageous if the corresponding aniline is more readily accessible.

Caption: Workflow for Synthesis via Diazotization.

Causality and Experimental Rationale: This reaction proceeds via the in-situ formation of a diazonium salt from the aniline precursor using tert-butyl nitrite. The diazonium group is an excellent leaving group and is subsequently displaced by a bromide from the copper(II) bromide reagent. This method provides high regiochemical fidelity, as the position of the second bromine atom is precisely determined by the amine's position on the starting material[3].

Experimental Protocol: Diazotization of 4-Bromo-5-fluoro-2-nitroaniline[3]

-

In a suitable reaction vessel, dissolve copper(II) bromide (6.37 g, 28.5 mmol) in acetonitrile (40 mL) with stirring.

-

Add tert-butyl nitrite (5.0 mL, 42 mmol) dropwise via syringe and heat the mixture to 60°C.

-

In a separate flask, dissolve 4-bromo-5-fluoro-2-nitroaniline (4.46 g, 19.0 mmol) in acetonitrile (60 mL).

-

Add the aniline solution to the heated copper bromide mixture over 15 minutes using a dropping funnel.

-

Stir the reaction for an additional 10 minutes at 60°C, then cool to room temperature.

-

Pour the reaction mixture into 400 mL of 2N aqueous HCl.

-

Extract the mixture with ethyl ether. Wash the organic layer with brine.

-

Back-extract the combined aqueous layers with ethyl acetate.

-

Combine all organic layers, dry over magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the residue using flash chromatography to obtain the title compound (yield: 76%).

Core Reactivity: The Nexus of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound in synthesis lies in its predisposition to undergo nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group significantly acidifies the ring protons and, more importantly, activates the ring towards attack by nucleophiles, particularly at the ortho and para positions.[4][5]

Key Principles of Reactivity:

-

Activation: The nitro group at C5 activates the C2 (fluoro) and C4 (bromo) positions for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. The C1 bromo position is meta to the nitro group and is therefore significantly less reactive.

-

Leaving Group Hierarchy: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[6] This step is facilitated by a more polarized carbon-halogen bond. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the carbon atom exceptionally electrophilic. Consequently, the fluorine atom is generally a better leaving group than bromine in this context, a reversal of the trend seen in SN1/SN2 reactions.[7][8]

Caption: Generalized SNAr Mechanism at the C2 Position.

This reactivity profile allows for selective, sequential functionalization. A researcher can first displace the more reactive fluorine atom with a chosen nucleophile under milder conditions, and then, under more forcing conditions, potentially substitute the bromine at the C4 position with a second, different nucleophile. This stepwise approach is a cornerstone of building complex molecular diversity from a single scaffold.

Applications in Drug Discovery and Organic Synthesis

Halogenated nitroaromatics are foundational intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The title compound is particularly useful for several reasons:

-

Scaffold for Libraries: It can be used to generate libraries of compounds by reacting it with various nucleophiles (amines, thiols, alcohols), enabling the exploration of structure-activity relationships.

-

Fluorine in Medicinal Chemistry: The fluorine atom is a bioisostere for hydrogen but can significantly alter properties like metabolic stability, pKa, and binding affinity.[1] Retaining the fluorine or using it as a reactive handle for further modification are both viable strategies in drug design.

-

Orthogonal Reactivity: The differing reactivity of the F vs. Br atoms, along with the potential for subsequent metal-catalyzed cross-coupling reactions at the C-Br bonds (e.g., Suzuki, Buchwald-Hartwig), provides an "orthogonal" set of chemical handles to build molecular complexity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the properties of similar halogenated nitroaromatics suggest the following precautions are prudent:

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated chemical fume hood.[12]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[12]

-

Fire and Reactivity: The compound is a combustible solid. Firefighting should be done with water spray, dry chemical, or carbon dioxide. Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx) and hydrogen halides.[10]

This technical guide serves as a foundational resource for understanding and utilizing this compound. Its predictable synthesis and highly tunable reactivity make it an exemplary tool for the modern synthetic chemist, enabling the precise construction of novel molecules for a wide array of scientific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a nitro group on a benzene ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with practical insights into its handling, synthesis, and characterization.

Molecular and Chemical Identity

A clear identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 366496-33-5[1] |

| Molecular Formula | C6H2Br2FNO2[1] |

| Molecular Weight | 298.89 g/mol [1] |

| Synonyms | 1,4-Dibromo-2-fluoro-5-nitro-benzene |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental setups and are crucial for process development and scale-up.

| Property | Value |

| Appearance | White solid powder[2] |

| Melting Point | Not explicitly available in search results |

| Boiling Point | Not explicitly available in search results |

| Solubility | Soluble in dichloromethane, ethyl acetate, and ethyl ether.[2] Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for determining the structure of organic molecules. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows two distinct signals corresponding to the two aromatic protons.

-

¹H NMR (400 MHz, CDCl₃) : δ 8.19-8.18 (d, J = 5.43 Hz, 1H), 7.54-7.53 (d, J = 6.85 Hz, 1H).[2]

The downfield chemical shifts are indicative of the electron-withdrawing effects of the nitro and halogen substituents. The doublet splitting pattern and the coupling constants (J) provide information about the relative positions of the protons on the aromatic ring.

Synthesis Protocols

Understanding the synthetic routes to this compound is essential for its procurement or in-house preparation. Two common methods are detailed below.

Method 1: Nitration of 1,4-Dibromo-2-fluorobenzene

This method involves the direct nitration of 1,4-dibromo-2-fluorobenzene using a nitrating agent.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via nitration.

Detailed Steps:

-

In a dry round-bottom flask, dissolve 1,4-dibromo-2-fluorobenzene in dichloromethane (DCM), trifluoroacetic acid (TFA), and trifluoroacetic anhydride (TFAA) under an ice bath.[2]

-

Stir the mixture for 30 minutes.

-

Add ammonium nitrate in portions.

-

Allow the reaction to proceed at room temperature for 24 hours.[2]

-

Pour the reaction mixture into distilled water and extract the product with dichloromethane.[2]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product as a white solid.[2]

Method 2: Sandmeyer-type Reaction of 4-Bromo-5-fluoro-2-nitroaniline

This approach utilizes a diazotization reaction followed by bromination.

Experimental Workflow:

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Detailed Steps:

-

Dissolve copper(II) bromide in acetonitrile and heat to 60°C.[2]

-

Add tert-butyl nitrite dropwise to the copper(II) bromide solution.[2]

-

In a separate flask, dissolve 4-bromo-5-fluoro-2-nitroaniline in acetonitrile.[2]

-

Add the aniline solution dropwise to the reaction mixture over 15 minutes.

-

Stir for an additional 10 minutes and then cool to room temperature.[2]

-

Pour the reaction mixture into a 2N HCl aqueous solution and extract with ethyl ether.[2]

-

Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate under vacuum.[2]

-

Purify the product by flash chromatography.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

-

First Aid Measures :

-

In case of skin contact : Wash off with soap and plenty of water.[3]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

If inhaled : Move the person into fresh air.[3]

-

If swallowed : Rinse mouth with water.[3] In all cases of exposure, it is advised to consult a physician.[3]

-

-

Fire Safety : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[3] Upon combustion, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides (NOx), and hydrogen halide gases.[4]

-

Storage : Store in a tightly closed container in a dry and well-ventilated place.[4]

Applications in Research and Development

The unique arrangement of functional groups in this compound makes it a valuable precursor in organic synthesis. The bromine atoms are susceptible to a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds.[5] The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can influence the electronic properties and bioavailability of the final molecule, a desirable feature in drug design.

Logical Relationship Diagram:

Caption: Reactivity and utility of the functional groups in this compound.

Conclusion

This compound is a key organic intermediate with a well-defined set of physical and chemical properties. Its synthesis is achievable through established methods, and its handling requires standard laboratory safety precautions. The strategic positioning of its functional groups provides a platform for diverse chemical modifications, making it a valuable tool for chemists in academia and industry, particularly in the synthesis of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the Molecular Structure, Properties, and Reactivity of 1,4-Dibromo-2-fluoro-5-nitrobenzene

This guide provides a comprehensive technical overview of 1,4-Dibromo-2-fluoro-5-nitrobenzene, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, structural characterization, and chemical reactivity, offering field-proven insights into its application.

Introduction and Core Properties

This compound (CAS No. 366496-33-5) is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis.[1] Its unique arrangement of two bromine atoms, a fluorine atom, and a powerful electron-withdrawing nitro group on a benzene scaffold creates a molecule with multiple, distinct reactive sites. This structural complexity allows for selective chemical transformations, making it a valuable precursor in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries.

The presence of fluorine is of particular note. The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity. Understanding the properties and reactivity of fluorinated synthons like this one is therefore critical for the development of next-generation therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 366496-33-5 | [1][2] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |

| Molecular Weight | 298.89 g/mol | [1] |

| Appearance | White solid powder | [3] |

| Melting Point | Data not consistently available in public literature; expected to be a solid at room temperature based on its synthesis as a powder and the melting points of similar compounds. | [3][4] |

Molecular Structure and Spectroscopic Profile

The defining feature of this molecule is the specific orientation of its substituents, which dictates its electronic landscape and reactivity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for confirming the structure of this molecule. The proton NMR provides a clear diagnostic fingerprint.

-

¹H NMR: The spectrum shows two signals in the aromatic region, each appearing as a doublet, corresponding to the two protons on the ring. In a 400 MHz spectrometer using CDCl₃ as a solvent, the reported shifts are:

-

δ 8.19-8.18 ppm (d, J = 5.43 Hz, 1H) : This downfield signal corresponds to the proton at the C6 position, which is ortho to the strongly electron-withdrawing nitro group.

-

δ 7.54-7.53 ppm (d, J = 6.85 Hz, 1H) : This signal corresponds to the proton at the C3 position.[3] The splitting pattern (doublets) arises from the coupling of these two protons to each other. The differing coupling constants also suggest potential long-range coupling to the fluorine atom.

-

-

¹³C NMR (Predicted): While experimental data is not widely published, the ¹³C NMR spectrum can be predicted. Six distinct signals for the aromatic carbons are expected.

-

The carbon atoms directly bonded to the electronegative F, Br, and NO₂ groups will be significantly shifted.

-

Crucially, carbon-fluorine couplings (¹JCF, ²JCF, ³JCF, etc.) will be observed, causing signals to appear as doublets with characteristic coupling constants. The direct C-F bond (at C2) will exhibit a large one-bond coupling constant (typically >240 Hz).

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong, characteristic absorption bands confirming the presence of the key functional groups:

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.

-

~1250-1000 cm⁻¹: A strong band associated with the C-F stretching vibration.

-

~700-500 cm⁻¹: Bands corresponding to C-Br stretching.

-

~1600-1450 cm⁻¹: Absorptions from the aromatic C=C ring stretching.

-

~3100-3000 cm⁻¹: Weak bands from aromatic C-H stretching.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would confirm the molecular weight and elemental composition. The key feature would be the molecular ion peak cluster, which exhibits a characteristic pattern due to the two bromine isotopes (⁷⁹Br and ⁸¹Br, in ~1:1 natural abundance). This results in three prominent peaks for the molecular ion:

-

M⁺: (containing two ⁷⁹Br atoms)

-

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom)

-

[M+4]⁺: (containing two ⁸¹Br atoms) The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) and bromine atoms (-Br, 79/81 Da).

Table 2: Summary of Key Spectroscopic Data

| Technique | Data / Expected Features | Interpretation |

| ¹H NMR | δ 8.19-8.18 (d), δ 7.54-7.53 (d)[3] | Two distinct aromatic protons, confirming the substitution pattern. |

| ¹³C NMR | 6 aromatic signals; large C-F coupling constants expected. | Confirms all 6 unique carbon environments. |

| IR | Strong peaks at ~1530 & ~1350 cm⁻¹ (NO₂), ~1250-1000 cm⁻¹ (C-F). | Presence of nitro and fluoro functional groups. |

| MS | M⁺, [M+2]⁺, [M+4]⁺ peaks in a ~1:2:1 ratio. | Confirms molecular weight and presence of two bromine atoms. |

Synthesis and Purification Protocols

Two primary, high-yield synthetic routes are documented for this compound. The choice of method often depends on the availability of starting materials.

Method 1: Electrophilic Nitration of 1,4-Dibromo-2-fluorobenzene

This approach involves the direct nitration of a commercially available precursor. The existing substituents direct the incoming nitro group to the C5 position.

Protocol:

-

To a dry 100 mL round-bottom flask under an ice bath, add 1,4-dibromo-2-fluorobenzene (5.0 g, 19.70 mmol), dichloromethane (30 mL), trifluoroacetic acid (8 mL), and trifluoroacetic anhydride (16 mL).[3]

-

Stir the mixture for 30 minutes.

-

Add ammonium nitrate (2.0 g, 25.0 mmol) in portions, ensuring the temperature remains low.

-

After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Pour the reaction mixture into 100 mL of distilled water and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane. Combine the organic phases.

-

Dry the combined organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography (eluent: petroleum ether) to yield this compound as a white solid (Yield: 85%).[3]

Causality: This method uses a potent nitrating system generated in situ. Trifluoroacetic anhydride serves as a dehydrating agent, reacting with ammonium nitrate and TFA to form a powerful electrophile. The directing effects of the existing halogens guide the nitration to the desired position.

Caption: Workflow for the synthesis via electrophilic nitration.

Method 2: Sandmeyer-type Bromination of 4-Bromo-5-fluoro-2-nitroaniline

This route utilizes a diazotization-substitution sequence, a classic transformation in aromatic chemistry.

Protocol:

-

Dissolve copper(II) bromide (6.37 g, 28.5 mmol) in acetonitrile (40 mL) in a flask with stirring.

-

Add tert-butyl nitrite (5.0 mL, 42 mmol) dropwise via syringe and heat the mixture to 60°C.[3]

-

In a separate vessel, dissolve 4-bromo-5-fluoro-2-nitroaniline (4.46 g, 19.0 mmol) in acetonitrile (60 mL).

-

Add the aniline solution to the heated copper bromide mixture over 15 minutes using a dropping funnel.

-

Stir for an additional 10 minutes at 60°C, then cool to room temperature.

-

Pour the reaction mixture into 400 mL of 2N HCl aqueous solution.

-

Extract the mixture with ethyl ether, followed by ethyl acetate.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

-

Purify the crude product via flash chromatography to obtain the title compound (Yield: 76%).[3]

Causality: This is a modified Sandmeyer reaction. Tert-butyl nitrite acts as the diazotizing agent, converting the primary aromatic amine into a reactive diazonium salt. In the presence of CuBr₂, the diazonium group is replaced by a bromine atom to furnish the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the strong electron-withdrawing nature of its substituents, which renders the aromatic ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SₙAr)

This compound is highly activated towards nucleophilic aromatic substitution (SₙAr). The nitro group, being a powerful activating group, stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. In this molecule, both the fluorine at C2 (ortho to NO₂) and the bromine at C4 (para to NO₂) are activated.

A crucial concept in SₙAr is that the reactivity of halogens as leaving groups is often the reverse of that seen in Sₙ1/Sₙ2 reactions. The order of reactivity is typically F > Cl > Br > I . This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom. The C-F bond polarizes the carbon, making it more electrophilic, and the fluorine atom's ability to stabilize the intermediate complex via its strong inductive effect outweighs its poor leaving group ability in the subsequent fast step.

Therefore, the fluorine atom at C2 is expected to be the most reactive site for SₙAr, allowing for selective displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination, further highlighting the compound's utility as a synthetic intermediate.

Safety and Handling

As a halogenated nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet is not widely available, precautions for similar chemicals should be followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

-

Decomposition: Hazardous decomposition products upon combustion may include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6][7]

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its structure, confirmed by spectroscopic methods, presents multiple opportunities for selective chemical modification. The high reactivity of its fluorine atom towards nucleophilic aromatic substitution, combined with the potential for transformations at the bromine and nitro group sites, makes it an important precursor for constructing complex molecules in the fields of drug discovery and materials science. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 366496-33-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,4-二溴-2-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4 [sigmaaldrich.com]

- 7. 1,4-DIBROMO-2-FLUOROBENZENE CAS#: 1435-52-5 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 1,4-Dibromo-2-fluoro-5-nitrobenzene

This guide provides an in-depth analysis of the safety and handling protocols for 1,4-Dibromo-2-fluoro-5-nitrobenzene (CAS No. 366496-33-5), a crucial reagent in contemporary research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The following sections are structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety through understanding.

Hazard Identification and Toxidological Profile

This compound is a halogenated aromatic nitro compound. While specific toxicological data for this compound is not extensively documented, the known hazards of structurally similar chemicals, such as other brominated and nitrated benzene derivatives, provide a strong basis for a precautionary approach. The primary hazards are associated with its potential for toxicity upon ingestion, inhalation, or skin contact, and its classification as an irritant.

The nitro group significantly influences the compound's reactivity and biological activity. Aromatic nitro compounds are known to be electrophilic and can undergo metabolic reduction to form reactive intermediates that may lead to cellular damage. The presence of bromine and fluorine atoms further modifies the electronic properties of the benzene ring, potentially impacting its toxicological profile.

GHS Hazard Classification (Anticipated based on similar compounds):

The toxicological properties of many nitroaromatic compounds have not been fully investigated, and it is prudent to handle this chemical with the assumption that it may have uncharacterized hazards.[1] Long-term exposure to aromatic nitro compounds has been associated with systemic effects, and some are considered potentially carcinogenic.[4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and emergency responses.

| Property | Value | Source |

| CAS Number | 366496-33-5 | [6][7][8] |

| Molecular Formula | C6H2Br2FNO2 | [6][8][9] |

| Molecular Weight | 298.89 g/mol | [6][8][9] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [8] |

The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the handler from the hazardous substance. For this compound, the following are mandatory:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[12]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.[13]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE provides a physical barrier between the user and the chemical. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[14] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[14]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[12] Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the compound.[9] Proper glove removal technique is crucial to avoid cross-contamination.[9]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[12]

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][12]

Caption: PPE protocol for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with this compound.

Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

-

In Use: Keep containers of the chemical closed when not in use.[12]

-

End of Work: After handling is complete, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[12]

Storage

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][10][11]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2][15][16] Aromatic nitro compounds can react violently with these substances.

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Caption: Workflow for the safe handling and storage of the chemical.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.

Accidental Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.[1][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] Seek medical attention if irritation develops or persists.[1]

-

Inhalation: Move the exposed individual to fresh air.[1][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][10] Seek immediate medical attention.[1][10]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[9][10] Seek immediate medical attention.[1][10]

Spills and Leaks

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding the generation of dust.[10]

-

Collect: Place the spilled material into a suitable, labeled container for hazardous waste disposal.[9][10]

-

Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][10]

-

Hazardous Decomposition Products: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be generated.[2][10]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all solid waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.[12]

-

Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[1][9] Do not allow the product to enter drains.[9]

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. A thorough understanding of the chemical's potential hazards and properties is the foundation of a strong safety culture. This guide serves as a comprehensive resource to empower researchers to work safely and effectively with this valuable compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. Page loading... [guidechem.com]

- 7. This compound | 366496-33-5 [chemicalbook.com]

- 8. 366496-33-5|this compound|BLD Pharm [bldpharm.com]

- 9. capotchem.com [capotchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. benchchem.com [benchchem.com]

- 13. biosynth.com [biosynth.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 16. cedrec.com [cedrec.com]

commercial availability of 1,4-Dibromo-2-fluoro-5-nitrobenzene

An In-Depth Technical Guide to 1,4-Dibromo-2-fluoro-5-nitrobenzene for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 366496-33-5) is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a nitro group, makes it a valuable building block for the construction of complex molecular architectures. The strategic placement of these groups offers multiple, distinct reaction sites, enabling chemists to perform selective transformations. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications, with a particular focus on its utility in the field of drug discovery and development.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical is critical for its effective use in research and development. While exhaustive experimental data for this specific compound is not always publicly available, its key characteristics are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific data.

| Property | Value | Source |

| CAS Number | 366496-33-5 | [1][2] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |

| Molecular Weight | 298.89 g/mol | [1] |

| Appearance | White solid powder | [3] |

| Purity | Typically >97% (Varies by supplier) | General chemical supplier standard |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) and Ethyl Acetate. | Inferred from synthesis protocols |

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers that focus on providing building blocks for research and development. It is typically not a large-scale commodity chemical but is readily procurable in lab-scale quantities.

Key Suppliers:

When sourcing this compound, it is imperative for researchers to verify the purity and identity of the material. Given its primary use in early discovery, some suppliers may provide it without extensive analytical data, placing the onus of confirmation on the buyer.

Synthesis and Manufacturing Protocols

The synthesis of this compound can be accomplished via multiple routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Below are two field-proven protocols.

Protocol 1: Nitration of 1,4-Dibromo-2-fluorobenzene

This is a direct and high-yielding approach starting from the commercially available 1,4-Dibromo-2-fluorobenzene. The reaction introduces a nitro group onto the aromatic ring.

Causality of Experimental Choices:

-

Reagents: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is used to generate a potent nitrating environment with ammonium nitrate. This avoids the harsh conditions of traditional mixed acid (H₂SO₄/HNO₃) nitration, which can lead to side products with sensitive substrates.

-

Temperature Control: The initial reaction is conducted in an ice bath to control the exothermic nitration reaction, preventing over-nitration and decomposition. The reaction is then allowed to proceed at room temperature to ensure complete conversion.

-

Purification: Silica gel column chromatography is essential to separate the desired product from any unreacted starting material or potential regioisomeric byproducts, yielding a high-purity final product.[3]

Step-by-Step Methodology:

-

In a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (5.0 g, 19.70 mmol).[3]

-

Add 30 mL of dichloromethane (DCM), followed by 8 mL of trifluoroacetic acid (TFA) and 16 mL of trifluoroacetic anhydride (TFAA).[3]

-

Cool the mixture in an ice bath and stir for 30 minutes.[3]

-

Add ammonium nitrate (2.0 g, 25.0 mmol) in portions as a solid powder.[3]

-

After the addition is complete, remove the ice bath and continue the reaction at room temperature for 24 hours.[3]

-

Pour the reaction solution into 100 mL of distilled water and extract with dichloromethane.[3]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound as a white solid. The reported yield for this method is 85%.[3]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.19-8.18 (d, J=5.43 Hz, 1H), 7.54-7.53 (d, J=6.85 Hz, 1H).[3]

Protocol 2: Sandmeyer-type Reaction from 4-Bromo-5-fluoro-2-nitroaniline

This alternative route utilizes a diazotization reaction, a classic transformation in aromatic chemistry.

Step-by-Step Methodology:

-

Dissolve Copper(II) bromide (6.37 g, 28.5 mmol) in acetonitrile (40 mL) with stirring.[3]

-

Add tert-Butyl nitrite (5.0 mL, 42 mmol) dropwise via syringe and heat the mixture to 60°C.[3]

-

In a separate flask, dissolve 4-bromo-5-fluoro-2-nitroaniline (4.46 g, 19.0 mmol) in acetonitrile (60 mL).[3]

-

Add the aniline solution to the reaction mixture over 15 minutes through a dropping funnel.[3]

-

Stir for an additional 10 minutes, then cool to room temperature.[3]

-

Pour the reaction mixture into 2N HCl aqueous solution (400 mL) and extract with ethyl ether.[3]

-

Wash the organic layer with brine, and perform further extractions as needed. The combined organic layers are dried and concentrated to yield the product.[3]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for building more complex molecules. The distinct electronic nature of each substituent allows for a high degree of synthetic selectivity.

Key Reactive Sites and Potential Transformations:

-

C-Br Bonds (Positions 1 and 4): The two bromine atoms are prime handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, which is fundamental in the synthesis of many active pharmaceutical ingredients (APIs). The Suzuki-Miyaura reaction of similar dibromobenzenes with arylboronic acids is a well-established method for creating fluorinated terphenyls.

-

-NO₂ Group (Position 5): The nitro group can be easily reduced to an amine (-NH₂). This new functional group can then be used for a wide range of transformations, including amide bond formation, sulfonylation, or as a directing group for further aromatic substitutions.

-

-F Group (Position 2): The fluorine atom significantly influences the molecule's electronic properties. In drug development, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[7] While direct substitution of this fluorine is difficult, its presence modifies the reactivity of the other positions on the ring. The use of fluorinated fragments is a cornerstone of modern fragment-based drug discovery (FBDD), often monitored using ¹⁹F-NMR techniques.[8]

This trifecta of reactive sites makes the compound an ideal starting point for creating diverse chemical libraries for screening against biological targets in the pharmaceutical and agrochemical industries.[9]

Safety and Handling

As with any laboratory chemical, this compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While a specific safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from its precursor, 1,4-Dibromo-2-fluorobenzene, which is classified as a skin, eye, and respiratory irritant (H315, H319, H335). It should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized but accessible chemical intermediate with significant strategic value for synthetic chemists. Its commercial availability from various suppliers facilitates its use in research and early-phase drug development. The compound's rich and varied functionality provides a robust platform for generating novel molecules with potential applications in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential as a versatile building block.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 366496-33-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2988223-19-2|1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 898128-02-4|1,3-Dibromo-5-fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

A Spectroscopic Guide to 1,4-Dibromo-2-fluoro-5-nitrobenzene: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 1,4-Dibromo-2-fluoro-5-nitrobenzene, a key intermediate in organic synthesis. As a Senior Application Scientist, my aim is to offer not just raw data, but a deeper understanding of how the molecular structure dictates the spectral output. This document is structured to provide both a quick reference and an in-depth explanation of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data for this compound.

Molecular Structure and Properties

This compound possesses a unique substitution pattern on the benzene ring that gives rise to distinct spectroscopic features. The interplay of the electron-withdrawing nitro and fluoro groups, along with the heavy bromine atoms, creates a molecule with specific characteristics that are elucidated by the following techniques.

reactivity of 1,4-Dibromo-2-fluoro-5-nitrobenzene with nucleophiles

An In-depth Technical Guide to the Reactivity of 1,4-Dibromo-2-fluoro-5-nitrobenzene with Nucleophiles

Authored by: A Senior Application Scientist

Foreword: Decoding the Reactivity of a Complex Aromatic Scaffold

In the landscape of modern synthetic chemistry, polyhalogenated nitroaromatic compounds are indispensable building blocks. Their utility stems from a delicate interplay of electronic effects that govern their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide focuses on a paradigmatic example: this compound. This molecule, with its distinct arrangement of a powerful electron-withdrawing group and three halogen atoms, presents a compelling case study in regioselectivity and synthetic strategy. For researchers and drug development professionals, understanding the nuances of its reactions with nucleophiles is paramount for the rational design of complex molecular architectures, from active pharmaceutical ingredients (APIs) to advanced materials.[1][2] This document provides a deep dive into the core principles governing its reactivity, supported by mechanistic insights and practical, field-proven protocols.

The Underlying Chemistry: Principles of Nucleophilic Aromatic Substitution (SNAr)

To appreciate the specific behavior of this compound, one must first grasp the foundational mechanism of nucleophilic aromatic substitution. Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction targets an sp2-hybridized carbon within an aromatic ring.[3]

The Addition-Elimination Mechanism: A Two-Step Dance

The SNAr reaction does not proceed in a single, concerted step (like SN2) or via the formation of an unstable aryl cation (as in a hypothetical SN1 pathway).[3][4] Instead, it follows a stepwise addition-elimination pathway.[4]

-

Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on an electron-deficient (electrophilic) carbon atom of the aromatic ring that bears a suitable leaving group. This initial attack is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring.[5]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5][6] The stability of this complex is crucial for the reaction to proceed.

-

Elimination and Rearomatization: In the final, rapid step, the leaving group departs, and its bonding electrons collapse back into the ring, restoring aromaticity and yielding the final substitution product.[4]

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,4-Dibromo-2-fluoro-5-nitrobenzene in Advanced Organic Synthesis

Abstract

1,4-Dibromo-2-fluoro-5-nitrobenzene is a uniquely functionalized aromatic scaffold that serves as a powerful and versatile building block in modern organic synthesis. Its strategic arrangement of two distinct halogen atoms (bromine), a fluorine atom, and a strongly electron-withdrawing nitro group provides multiple, orthogonally reactive sites. This guide elucidates the core principles governing its reactivity and provides detailed, field-proven protocols for its application in constructing complex molecular architectures, with a focus on cross-coupling and nucleophilic aromatic substitution reactions. These pathways are critical in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Molecular Architecture and Reactivity Profile

The synthetic utility of this compound stems directly from the electronic and steric influences of its substituents. Understanding these influences is paramount to predicting its behavior and designing successful synthetic strategies.

-

Electron-Withdrawing Groups (EWG): The nitro group (NO₂) is a powerful EWG, significantly reducing electron density across the aromatic ring. This inductive and resonance effect makes the ring highly electrophilic and susceptible to nucleophilic attack. The fluorine atom also contributes a strong inductive electron-withdrawing effect.

-

Reactive Sites for Substitution: The molecule presents three potential sites for substitution: the two bromine atoms (at C1 and C4) and the fluorine atom (at C2). Their relative reactivity is dictated by the reaction mechanism being employed.

-

Regioselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the C-Br bonds are the primary reaction sites. The bromine at the C4 position is generally more reactive than the one at C1. This is because it is positioned para to the strong electron-withdrawing nitro group, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[3]

-

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The combined activating effect of the ortho-fluoro and para-nitro groups makes the C1 and C4 positions highly susceptible to SNAr. Crucially, in the context of SNAr, fluorine is a significantly better leaving group than bromine.[4][5] This is not due to leaving group stability (as in SN1/SN2), but because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and lowering the activation energy for the initial, rate-determining nucleophilic attack.[4]

Caption: Reactivity map of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation.[6] this compound is an excellent substrate for sequential, regioselective couplings.

Suzuki-Miyaura Coupling: A Protocol for Regioselective C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[7][8] The enhanced reactivity of the C4-Br bond allows for the selective mono-arylation, preserving the C1-Br bond for subsequent transformations.

Principle: This protocol targets the selective coupling at the C4 position, leveraging its higher electronic activation.

Experimental Protocol: Selective Mono-Arylation

| Component | Molar Eq. | Mol % | Purpose |

| This compound | 1.0 | - | Starting Material |

| Arylboronic Acid | 1.1 - 1.2 | - | Coupling Partner |

| Pd₂(dba)₃ | - | 1-2 mol% | Palladium Pre-catalyst |

| SPhos or XPhos | - | 2-4 mol% | Ligand for Catalyst |

| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | - | Base for Transmetalation |

| 1,4-Dioxane / Water (e.g., 5:1) | - | - | Solvent System |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%) in a small amount of the solvent. Add this mixture to the main flask.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask. The final concentration should be approximately 0.1 M with respect to the starting material.[9]

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.[9][10]

-

Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3][10]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][9] Purify the crude residue via flash column chromatography on silica gel to isolate the 4-aryl-1-bromo-2-fluoro-5-nitrobenzene product.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Application in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for forming C-O, C-N, and C-S bonds on electron-deficient aromatic rings.[11] The presence of the ortho-fluoro and para-nitro substituents makes this compound an exceptional substrate for SNAr at the C2 position, displacing the fluoride ion.

Mechanism and Rationale for Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]

-

Addition: A nucleophile attacks the electron-deficient carbon bearing the fluorine atom (C2). This is the rate-determining step.

-

Stabilization: The negative charge of the resulting Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.

-

Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is the most electronegative and thus best-suited halogen to facilitate the initial attack.[4][5]

Caption: The mechanistic pathway of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol for O-Arylation via SNAr

This protocol describes the reaction with a generic alcohol (R-OH) to form an aryl ether.

Experimental Protocol: Synthesis of a 2-Alkoxy Derivative

| Component | Molar Eq. | Purpose |

| This compound | 1.0 | Starting Material |

| Alcohol (R-OH) | 1.5 - 2.0 | Nucleophile |

| Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | 2.0 | Base (to generate alkoxide) |

| Dimethylformamide (DMF) or Tetrahydrofuran (THF) | - | Anhydrous Polar Aprotic Solvent |

Procedure:

-

Nucleophile Preparation (if using NaH): In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.5 eq.) in anhydrous THF. Cool to 0 °C and add sodium hydride (1.5 eq.) portion-wise. Allow to stir for 30 minutes at room temperature to form the sodium alkoxide.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Execution: Add the substrate solution to the prepared alkoxide solution (or, if using K₂CO₃, add the alcohol and K₂CO₃ directly to the substrate solution in DMF). Heat the reaction to 60-80 °C.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude material by flash column chromatography.

Synthesis of Bioactive and Heterocyclic Molecules

The true power of this compound lies in its capacity for sequential, multi-step transformations to build complex molecules.[14][15][16] For instance, a synthetic route could involve:

-

Step 1: A regioselective Suzuki coupling at C4.

-

Step 2: An SNAr reaction at C2 to introduce a heteroatom nucleophile.

-

Step 3: Reduction of the nitro group to an amine.

-

Step 4: A second cross-coupling (e.g., Buchwald-Hartwig amination) at C1 or an intramolecular cyclization to form a heterocyclic system.

This step-economic approach provides access to a vast chemical space, making it a valuable intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other pharmaceutically relevant scaffolds.[1][17][18][19]

Conclusion

This compound is not merely a chemical reagent but a strategic platform for complex molecular design. By understanding the nuanced interplay of its functional groups, researchers can unlock a diverse array of synthetic possibilities. The distinct reactivities of its halogen atoms under different mechanistic manifolds—palladium-catalyzed cross-coupling versus nucleophilic aromatic substitution—allow for predictable and controlled functionalization. The protocols and principles outlined in this guide serve as a robust foundation for scientists and drug development professionals to harness the full potential of this versatile building block in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Strategic Utility of 1,4-Dibromo-2-fluoro-5-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 1,4-Dibromo-2-fluoro-5-nitrobenzene has emerged as a highly valuable and versatile scaffold, particularly in the construction of complex pharmaceutical compounds such as kinase inhibitors.[1][2] Its unique arrangement of substituents—two bromine atoms, a fluorine atom, and a nitro group—on a central benzene ring provides a rich platform for a variety of selective chemical transformations.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the reactivity and synthetic applications of this compound. We will explore its utility in key bond-forming reactions, provide detailed, field-proven protocols, and illustrate the strategic considerations that make this compound a cornerstone in the synthesis of targeted therapeutics.

Chemical Profile and Strategic Advantages

The synthetic utility of this compound is dictated by the distinct reactivity of its substituents. The strongly electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily directing substitution at the ortho and para positions.[3] The fluorine atom, being an excellent leaving group in SNAr reactions, provides a site for the introduction of various nucleophiles.[4] The two bromine atoms, on the other hand, are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] This orthogonal reactivity allows for a sequential and controlled functionalization of the aromatic core, a crucial aspect in the multi-step synthesis of complex drug molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂FNO₂ | [7] |

| Molecular Weight | 298.90 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 77-81 °C | - |

| CAS Number | 366496-33-5 | [7] |

Key Synthetic Transformations and Applications

The strategic application of this compound in pharmaceutical synthesis is best illustrated through its participation in three critical reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. Furthermore, the nitro group serves as a versatile precursor to an amino group, opening up additional avenues for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr): Building Complexity with Amines

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes this compound an excellent substrate for SNAr reactions. The fluorine atom, located para to the nitro group, is the most activated position for nucleophilic attack. This allows for the selective introduction of a wide range of nucleophiles, particularly amines, which are prevalent in many bioactive molecules.[3]

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a representative SNAr reaction between this compound and a primary amine.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

-

Add anhydrous DMF to dissolve the solids.

-

Add the primary amine to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

-

Potassium Carbonate: A mild base used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

-

Heating: May be required to overcome the activation energy barrier for less reactive amines.

Caption: Experimental workflow for SNAr reaction.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and the two bromine atoms on the this compound scaffold serve as excellent handles for this transformation.[5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are key structural motifs in many kinase inhibitors.[8] The differential reactivity of the two bromine atoms can potentially be exploited for selective, sequential couplings.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling of a substituted 4-bromo-2-fluoro-1-nitro-5-(substituted)benzene with an arylboronic acid.

Materials:

-

Substituted 4-bromo-2-fluoro-1-nitro-5-(substituted)benzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine the substituted 4-bromo-2-fluoro-1-nitro-5-(substituted)benzene, arylboronic acid, and potassium carbonate.

-

Add Pd(PPh₃)₄ to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Pd(PPh₃)₄: A common and effective palladium(0) catalyst for Suzuki-Miyaura couplings.[9]

-

Potassium Carbonate: The base is crucial for the transmetalation step in the catalytic cycle.[9]

-

Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

-

Inert Atmosphere: Protects the palladium catalyst from oxidation.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful and general method for the direct formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[6] Similar to the Suzuki-Miyaura reaction, the bromine atoms on the this compound scaffold are amenable to this palladium-catalyzed cross-coupling with a wide range of amines.[10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of a substituted 4-bromo-2-fluoro-1-nitro-5-(substituted)benzene with an amine.

Materials:

-

Substituted 4-bromo-2-fluoro-1-nitro-5-(substituted)benzene (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃ and Xantphos.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by the substituted 4-bromo-2-fluoro-1-nitro-5-(substituted)benzene, the amine, and sodium tert-butoxide.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-